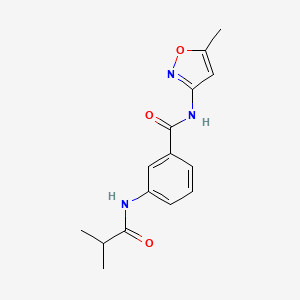
3-(acetylamino)-N-(2-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(acetylamino)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 295.76 g/mol. The synthesis of ACB involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride.
Mecanismo De Acción
The mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can modulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of genes involved in cell growth and differentiation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, there are also some limitations to using 3-(acetylamino)-N-(2-chlorophenyl)benzamide in lab experiments. For example, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can be toxic to normal cells at high concentrations, making it difficult to use in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(acetylamino)-N-(2-chlorophenyl)benzamide. One potential direction is to investigate the use of 3-(acetylamino)-N-(2-chlorophenyl)benzamide in combination with other drugs for the treatment of cancer. Another potential direction is to study the effects of 3-(acetylamino)-N-(2-chlorophenyl)benzamide on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide and its potential side effects.
Métodos De Síntesis
The synthesis of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride. This reaction leads to the formation of 3-(acetylamino)-N-(2-chlorophenyl)benzamide, which is then purified using column chromatography. The yield of 3-(acetylamino)-N-(2-chlorophenyl)benzamide obtained from this synthesis method is typically around 70-80%.
Aplicaciones Científicas De Investigación
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is in the treatment of cancer. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3-acetamido-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMLGWLZHMHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-(2-chlorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)



![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)





![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)